
1-(Trifluoromethylthio)-2-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethylthio)-2-methoxynaphthalene is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) and a methoxy group (-OCH3) attached to a naphthalene ring. The trifluoromethylthio group is known for its high lipophilicity, which can enhance the compound’s trans-membrane permeability .
Preparation Methods
The synthesis of 1-(Trifluoromethylthio)-2-methoxynaphthalene typically involves the introduction of the trifluoromethylthio group into the naphthalene ring. One common method involves the reaction of 2-methoxynaphthalene with trifluoromethylthiolating reagents under specific conditions. For instance, the use of electrophilic trifluoromethylthiolating reagents such as trifluoromethanesulfenate or N-trifluoromethylphthalimide has been reported . Industrial production methods often employ transition metal-catalyzed reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(Trifluoromethylthio)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include sulfoxides, sulfones, and substituted naphthalenes.
Scientific Research Applications
1-(Trifluoromethylthio)-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s high lipophilicity makes it useful in studies involving membrane permeability and drug delivery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Trifluoromethylthio)-2-methoxynaphthalene exerts its effects is primarily through its interaction with biological membranes. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it an effective agent in drug delivery systems, where it can facilitate the transport of therapeutic molecules across cellular barriers .
Comparison with Similar Compounds
1-(Trifluoromethylthio)-2-methoxynaphthalene can be compared with other compounds containing the trifluoromethylthio group, such as trifluoromethylthiolated alkenes and trifluoromethylthiolated ketones. These compounds share similar properties, such as high lipophilicity and enhanced membrane permeability. this compound is unique due to the presence of the methoxy group, which can further influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H9F3OS |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
2-methoxy-1-(trifluoromethylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H9F3OS/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)17-12(13,14)15/h2-7H,1H3 |
InChI Key |
BBMLSAOKHYHTAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


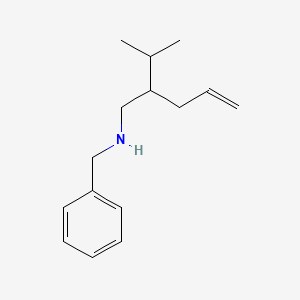
![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
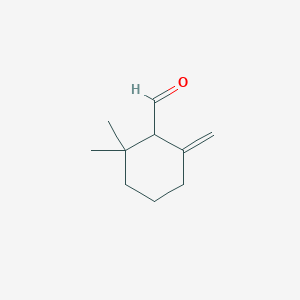
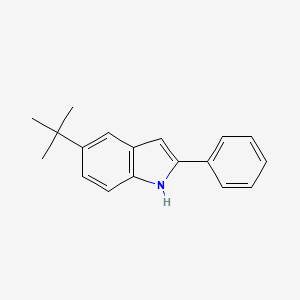

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
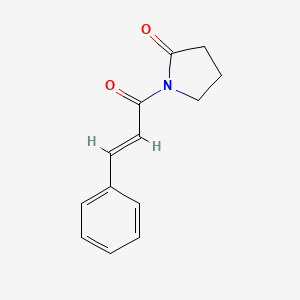
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

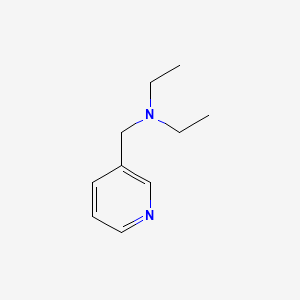
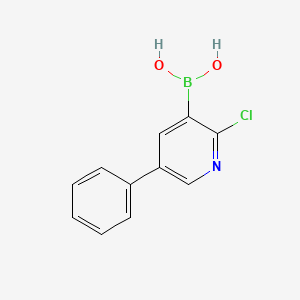

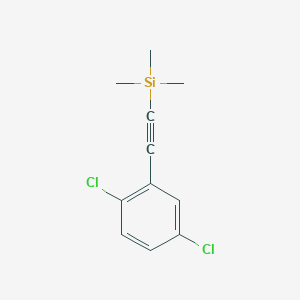
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
